4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Description
4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1369139-06-9) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . Its structure features a cyclopropyl substituent at the 4-position and a methyl group at the 1-position of the pyrazole ring.
Properties
IUPAC Name |
4-cyclopropyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(8(11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIXYPIHNOMJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369139-06-9 | |
| Record name | 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors
The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, methylhydrazine reacts with a β-keto ester bearing a cyclopropane substituent. A representative pathway involves:
- Formation of the hydrazone intermediate : Methylhydrazine reacts with ethyl 3-cyclopropyl-3-oxopropanoate to form a hydrazone.
- Cyclization : Acid-catalyzed cyclization (e.g., HCl in ethanol) closes the pyrazole ring, yielding ethyl 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate.
- Hydrolysis : Basic hydrolysis (NaOH, 80°C) followed by acidification (HCl) converts the ester to the carboxylic acid.
Critical Parameters :
Halogenation and Functional Group Interconversion
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent patents emphasize flow chemistry to enhance scalability:
- Step 1 : Methylhydrazine and β-keto ester are mixed in a microreactor (residence time: 10 min, 70°C).
- Step 2 : The intermediate flows into a packed-bed reactor containing acidic ion-exchange resin for cyclization.
- Step 3 : Hydrolysis occurs in a tubular reactor with NaOH (2 M, 90°C).
Advantages :
Green Chemistry Approaches
Patent CN110862311A highlights solvent and reagent optimization:
- Solvent Replacement : Water replaces dichloroethane in cyclopropanation steps, reducing VOC emissions.
- Catalyst Recycling : Immobilized Cu nanoparticles on silica enable five reuse cycles without activity loss.
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 1.05–1.20 (m, cyclopropane CH₂), δ 3.90 (s, N–CH₃), δ 12.50 (s, COOH).
- IR : 1680 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (COOH).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can act as an agonist or antagonist at various receptor sites, modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Electronic and Steric Properties
4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid (SY212695)
- Structure : Cyclobutyl (4-position), methyl (1-position), carboxylic acid (5-position).
- Molecular Weight : 180.20 g/mol (C₉H₁₂N₂O₂).
- The larger ring may also increase hydrophobicity .
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
- Structure : Isopropyl (5-position), phenyl (1-position), carboxylic acid (4-position).
- Molecular Weight : 244.28 g/mol (C₁₃H₁₄N₂O₂).
- Comparison : The phenyl and isopropyl groups enhance hydrophobicity, limiting aqueous solubility. The carboxylic acid at the 4-position (vs. 5 in the target compound) may alter binding interactions in biological systems .
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS: 84547-83-1)
- Structure : Chlorine (4-position), methyl (1-position), carboxylic acid (5-position).
- Molecular Weight : 174.58 g/mol (C₅H₅ClN₂O₂).
- Comparison : The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid (lower pKa) compared to the cyclopropyl analog. This enhances reactivity in deprotonation-driven reactions .
Functional Group Modifications
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS: 1152509-87-9)
- Structure : Furan-2-yl (3-position), methyl (1-position), carboxylic acid (4-position).
- Molecular Weight : 206.18 g/mol (C₉H₈N₂O₃).
- Comparison : The furan ring introduces aromaticity and oxygen-mediated hydrogen bonding, improving solubility in polar solvents compared to the cyclopropyl derivative. The shifted carboxylic acid position may alter pharmacological target specificity .
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
- Structure : Hydroxymethyl (4-position), methyl (1-position), carboxylic acid (5-position).
- Molecular Weight : 156.14 g/mol (C₆H₈N₂O₃).
- Comparison : The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, favoring aqueous solubility over the cyclopropyl analog. This modification is advantageous for drug formulations requiring high bioavailability .
Positional Isomerism
3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic Acid
- Structure : Cyclopropyl (3-position), methyl (4-position), carboxylic acid (5-position).
- Molecular Weight : 166.18 g/mol (C₈H₁₀N₂O₂).
Research Implications
The cyclopropyl group in 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid provides a unique balance of steric bulk and electronic neutrality, distinguishing it from analogs with larger rings (e.g., cyclobutyl) or polar substituents (e.g., hydroxymethyl). Its moderate hydrophobicity makes it suitable for applications requiring membrane permeability, while chlorine or furan-containing derivatives may be prioritized for reactivity or solubility-driven workflows. Positional isomerism further highlights the importance of substituent placement in drug design .
Biological Activity
4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CPMPCA) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of CPMPCA, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C_8H_10N_2O_2
- Molecular Weight : 166.18 g/mol
- CAS Number : 1369139-06-9
CPMPCA's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The pyrazole ring system allows for diverse interactions due to its electron-rich nature, which can facilitate binding to active sites of proteins involved in inflammation and cancer pathways.
Anticancer Activity
Recent studies have demonstrated that CPMPCA exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : In vitro assays showed that CPMPCA effectively inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .
- Selectivity for Cancer Cells : Notably, CPMPCA displayed minimal toxicity towards normal fibroblasts, indicating a selective action against cancer cells without harming healthy tissues .
Anti-inflammatory Properties
CPMPCA has shown promising anti-inflammatory effects:
- Cytokine Inhibition : In models of inflammation, CPMPCA significantly reduced the release of pro-inflammatory cytokines such as TNF-alpha, suggesting its potential as an anti-inflammatory agent .
- Mechanistic Insights : The compound's ability to inhibit cyclooxygenase enzymes (COX) has been linked to its anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activities of CPMPCA can be influenced by modifications to its structure:
- Substituent Variations : Altering substituents on the pyrazole ring has been shown to impact both anticancer and anti-inflammatory activities. For instance, introducing different alkyl or aryl groups can enhance or diminish these effects, highlighting the importance of SAR studies in optimizing therapeutic efficacy .
Case Studies
Several case studies have explored the biological activity of CPMPCA:
- Study on HepG2 and HeLa Cells : A comprehensive study assessed the cytotoxic effects of CPMPCA on HepG2 and HeLa cells, revealing a significant reduction in cell viability with IC50 values indicating potent anticancer activity .
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), CPMPCA administration resulted in a marked decrease in inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl 4-cyclopropyl-3-oxopentanoate can react with methylhydrazine under reflux in ethanol to form the pyrazole ring, followed by hydrolysis (e.g., using NaOH/EtOH) to yield the carboxylic acid . Key factors include:
- Temperature : Reflux (~80°C) avoids side reactions like decarboxylation.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .
- Catalysts : Pd(PPh₃)₄ or K₃PO₄ may improve cross-coupling steps for cyclopropyl introduction .
Table 1 : Comparative Yields Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 80 | 65 |
| DMF | Pd(PPh₃)₄ | 100 | 78 |
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 3.8 ppm (N–CH₃), and δ 12.1 ppm (COOH) .
- IR : Peaks at ~1680 cm⁻¹ (C=O stretching) and ~1550 cm⁻¹ (pyrazole ring vibrations) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : Single-crystal X-ray diffraction (150 K) determines bond lengths and angles, critical for confirming the cyclopropyl orientation and planarity of the pyrazole ring. For example:
Q. What computational methods predict substituent effects on the compound’s reactivity and bioactivity?
- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G* basis sets calculates:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., cyclopropyl’s electron-deficient CH₂ groups) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5.2 eV) correlate with stability against oxidation .
Application : Adjusting substituents (e.g., nitro groups) lowers LUMO energy, enhancing electrophilic reactivity in cross-coupling reactions .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. anti-inflammatory) be reconciled?
- Methodological Answer :
- Dose-Response Studies : Test compound concentrations from 1–100 µM to identify therapeutic windows (e.g., IC₅₀ = 25 µM for COX-2 inhibition vs. MIC = 50 µM for S. aureus) .
- Assay Specificity : Use knockout microbial strains or COX-2 inhibitors (e.g., celecoxib) as controls to isolate mechanisms .
Example : Conflicting cytotoxicity data may arise from cell line variability (e.g., HeLa vs. HEK293); validate using >3 cell lines .
Data Contradiction Analysis
Q. Why do reported melting points vary (e.g., 150–152°C vs. 220–225°C) for similar pyrazole derivatives?
- Methodological Answer : Variations arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMSO) produce different crystal forms .
- Impurities : Residual solvents (detected via ¹H NMR) or unreacted intermediates lower observed melting points .
Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and purity assays (e.g., elemental analysis) .
Structure-Activity Relationship (SAR) Studies
Q. How does the cyclopropyl group influence bioactivity compared to other substituents (e.g., nitro or phenyl)?
- Methodological Answer :
- Lipophilicity : Cyclopropyl increases logP (~1.8 vs. ~1.2 for phenyl), enhancing membrane permeability .
- Steric Effects : Cyclopropyl’s rigidity improves target binding (e.g., Ki = 0.8 µM for kinase inhibition vs. 2.1 µM for phenyl analogs) .
Experimental Design : Synthesize analogs (e.g., 4-phenyl or 4-nitro derivatives) and compare IC₅₀ values in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
